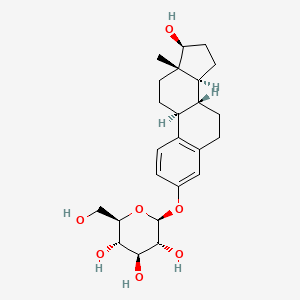

Estradiol-3b-glucoside

Description

Structure

3D Structure

Properties

CAS No. |

31299-96-4 |

|---|---|

Molecular Formula |

C24H34O7 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C24H34O7/c1-24-9-8-15-14-5-3-13(30-23-22(29)21(28)20(27)18(11-25)31-23)10-12(14)2-4-16(15)17(24)6-7-19(24)26/h3,5,10,15-23,25-29H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,19+,20-,21+,22-,23-,24+/m1/s1 |

InChI Key |

NBTNMFAIKGGNJL-HWSDENIXSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Estradiol-3β-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of Estradiol-3β-glucoside. This document details established chemical and enzymatic synthetic routes, analytical characterization methodologies, and insights into its potential biological signaling pathways. All quantitative data is presented in structured tables for clarity, and key experimental protocols are described in detail.

Introduction

Estradiol-3β-glucoside is a glycosidic derivative of estradiol, a primary female sex hormone. The attachment of a glucose moiety at the 3-position of the estradiol scaffold significantly alters its physicochemical properties, such as solubility, and can influence its pharmacokinetic and pharmacodynamic profile. Understanding the synthesis and characterization of this compound is crucial for its potential applications in drug delivery, as a pro-drug, or as a tool for studying estrogen metabolism and signaling.

Synthesis of Estradiol-3β-glucoside

The synthesis of Estradiol-3β-glucoside can be achieved through both chemical and enzymatic methods. The choice of method depends on factors such as desired yield, stereoselectivity, and scalability.

Chemical Synthesis: The Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and widely employed method for the formation of glycosidic bonds.[1] This reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[1] For the synthesis of Estradiol-3β-glucoside, estradiol serves as the alcohol and a protected glucosyl halide, such as acetobromoglucose, is used as the glycosyl donor. The use of a participating protecting group at the C-2 position of the glucose donor, such as an acetyl group, ensures the formation of the desired β-anomer through neighboring group participation.[1]

-

Preparation of Glycosyl Donor: Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is prepared from glucose pentaacetate by reaction with HBr in acetic acid.

-

Glycosylation Reaction:

-

To a solution of estradiol (1 equivalent) in a dry, aprotic solvent such as dichloromethane or toluene, add a promoter such as silver carbonate (Ag₂CO₃) or cadmium carbonate (CdCO₃) (2-3 equivalents).[2]

-

The mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

-

A solution of acetobromoglucose (1.2-1.5 equivalents) in the same dry solvent is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is filtered to remove the insoluble silver salts.

-

The filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Estradiol-3β-glucoside tetraacetate.

-

-

Deprotection (Zemplén Deacetylation):

-

The purified tetraacetate is dissolved in dry methanol.

-

A catalytic amount of sodium methoxide in methanol is added, and the reaction is stirred at room temperature.

-

The reaction is monitored by TLC until complete deacetylation is observed.

-

The reaction is neutralized with an acidic resin (e.g., Amberlite IR-120 H⁺), filtered, and the filtrate is concentrated under reduced pressure.

-

The resulting residue is purified by recrystallization or column chromatography to yield pure Estradiol-3β-glucoside.

-

Caption: Koenigs-Knorr Synthesis Workflow.

Enzymatic Synthesis

Enzymatic synthesis offers a highly stereoselective alternative to chemical methods, often proceeding under milder reaction conditions. Uridine diphosphate (UDP)-glycosyltransferases (UGTs) are a class of enzymes that catalyze the transfer of a glycosyl group from a UDP-sugar donor to an acceptor molecule.[3] Specifically, a sterol 3β-glucosyltransferase (EC 2.4.1.173) can catalyze the formation of a sterol 3-β-D-glucoside from UDP-glucose and a sterol.[3] Plant-derived UGTs have shown broad substrate specificity and can be employed for the glucosylation of steroids.[4]

-

Enzyme Preparation: A recombinant UGT, such as one from Bacillus subtilis or a plant source known to glucosylate steroids, is expressed in a suitable host (e.g., E. coli) and purified.[5]

-

Enzymatic Reaction:

-

A reaction mixture is prepared containing a buffered solution (e.g., Tris-HCl, pH 7.5-8.5), estradiol (dissolved in a minimal amount of a co-solvent like DMSO), and an excess of UDP-glucose.

-

The purified UGT enzyme is added to initiate the reaction.

-

The reaction is incubated at an optimal temperature for the enzyme (typically 25-37 °C) with gentle agitation.

-

The progress of the reaction is monitored by HPLC or LC-MS.

-

-

Work-up and Purification:

-

Once the reaction has reached completion or equilibrium, it is quenched by the addition of an organic solvent such as methanol or acetonitrile to precipitate the enzyme.

-

The mixture is centrifuged, and the supernatant is collected.

-

The solvent is removed under reduced pressure.

-

The resulting residue is redissolved and purified by preparative HPLC to isolate Estradiol-3β-glucoside.

-

Caption: Enzymatic Synthesis Workflow.

Characterization of Estradiol-3β-glucoside

Thorough characterization is essential to confirm the identity and purity of the synthesized Estradiol-3β-glucoside. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. ¹H and ¹³C NMR are used to confirm the presence of both the estradiol and glucose moieties and to establish the point of attachment and the stereochemistry of the glycosidic bond.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Estradiol-3β-glucoside

| Proton | Predicted Chemical Shift (ppm) |

| H-1' (anomeric) | ~4.8-5.0 (d, J ≈ 7-8 Hz) |

| Aromatic (H-1, H-2, H-4) | ~6.5-7.2 |

| H-17 | ~3.5-3.7 |

| C-18 (CH₃) | ~0.7-0.8 |

| Glucose (H-2' to H-6') | ~3.2-3.9 |

Note: Predicted values are based on data for estradiol and related glucosides. The characteristic downfield shift of the anomeric proton (H-1') with a large coupling constant (J) is indicative of a β-glycosidic linkage.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Estradiol-3β-glucoside

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | ~155-157 |

| C-1' (anomeric) | ~101-103 |

| C-17 | ~80-82 |

| Aromatic (C-1,2,4,5,10) | ~113-138 |

| C-18 | ~11-12 |

| Glucose (C-2' to C-6') | ~61-77 |

Note: The chemical shift of the anomeric carbon (C-1') is a key indicator of the glycosidic bond formation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its elemental composition. Electrospray ionization (ESI) is a commonly used technique for the analysis of steroid glycosides.

Table 3: Expected Mass Spectrometry Data for Estradiol-3β-glucoside

| Parameter | Value |

| Molecular Formula | C₂₄H₃₄O₇ |

| Molecular Weight | 434.52 g/mol |

| [M+H]⁺ | 435.23 |

| [M+Na]⁺ | 457.21 |

| [M-H]⁻ | 433.22 |

| Major Fragment Ion | m/z 271 (loss of glucose) |

Note: The fragmentation pattern showing the loss of the glucose moiety (162 Da) is a characteristic feature in the mass spectrum of estradiol glucosides.

Chromatography

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for monitoring the reaction progress and assessing the purity of the final product.

Table 4: Typical Chromatographic Conditions

| Technique | Stationary Phase | Mobile Phase | Detection |

| TLC | Silica gel 60 F₂₅₄ | Ethyl acetate/Hexane (gradient) | UV (254 nm), charring with phosphomolybdic acid |

| HPLC | C18 reverse-phase | Acetonitrile/Water (gradient) | UV (280 nm) or Mass Spectrometer |

Biological Relevance and Signaling Pathways

The biological activity of estradiol glucosides is an area of active research. These compounds can exhibit biological effects through two primary mechanisms: direct interaction with cellular targets or by acting as pro-drugs that release estradiol upon enzymatic hydrolysis.

Some studies suggest that isoflavone glucosides, which are structurally similar to estradiol glucosides, can display estrogenic activity.[6] It is hypothesized that Estradiol-3β-glucoside may have a low binding affinity for estrogen receptors (ERα and ERβ) compared to estradiol itself.[6] However, upon entering target cells, it can be hydrolyzed by intracellular β-glucosidases, releasing free estradiol. This locally released estradiol can then bind to nuclear estrogen receptors, initiating the classical genomic signaling pathway. This involves receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on DNA, leading to the transcription of target genes.[7][8]

Alternatively, the released estradiol can also activate membrane-associated estrogen receptors, triggering rapid, non-genomic signaling cascades.[8]

Caption: Potential Intracellular Signaling Pathway.

Conclusion

This technical guide has outlined the key methodologies for the synthesis and characterization of Estradiol-3β-glucoside. The Koenigs-Knorr reaction provides a reliable chemical route, while enzymatic synthesis offers a highly selective alternative. Comprehensive characterization using NMR, MS, and chromatography is crucial for structural verification and purity assessment. The biological activity of Estradiol-3β-glucoside is likely mediated through its hydrolysis to estradiol, which then engages with estrogen receptors to elicit a cellular response. Further research is warranted to fully elucidate the pharmacokinetic profile and therapeutic potential of this and other estradiol glycosides.

References

- 1. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymatic Synthesis of Unnatural Ginsenosides Using a Promiscuous UDP-Glucosyltransferase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. shimadzu.com [shimadzu.com]

The Scarcity of Naturally Occurring Estradiol-3β-Glucoside in Biological Systems: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estradiol-3β-glucoside, a conjugate of the primary female sex hormone estradiol, is not a widely recognized or extensively documented naturally occurring compound in biological samples. Extensive literature searches reveal a significant lack of evidence for its endogenous presence in humans, animals, or plants. The primary conjugation pathway for estradiol in vivo is glucuronidation, leading to the formation of estradiol-3-glucuronide and estradiol-17β-glucuronide, which are abundant and well-characterized metabolites. While a single study from 1972 suggested the possibility of estradiol glucoside formation in human tissues, the vast body of subsequent research has focused exclusively on glucuronides. In contrast, "estradiol-3β-glucoside" has been described in the context of a novel, synthetically developed oral estrogen, further indicating its exogenous origin. This technical guide will address the profound lack of evidence for the natural occurrence of estradiol-3β-glucoside and will instead provide a comprehensive overview of the closely related and biologically significant estradiol glucuronides, including their detection, quantification, and the signaling pathways of their parent molecule, estradiol.

The Case of Estradiol-3β-Glucoside: An Absence of Natural Occurrence

A thorough review of scientific literature yields no significant data on the natural occurrence of estradiol-3β-glucoside in any biological matrix. Quantitative data on its concentration in plasma, urine, or tissues are absent. This striking lack of evidence strongly suggests that estradiol-3β-glucoside is not a common or physiologically relevant endogenous metabolite.

The primary metabolic route for the deactivation and elimination of estradiol is conjugation. In humans and other mammals, this overwhelmingly involves the attachment of a glucuronic acid moiety by UDP-glucuronosyltransferases (UGTs) to form estradiol glucuronides. These water-soluble conjugates are then readily excreted in urine and bile[1][2].

While a 1972 publication mentioned the potential for the formation of steroid estrogen glucosides and galactosides by human liver and kidney tissue in vitro, this finding has not been substantiated in the subsequent decades of research[3]. The focus of the scientific community has remained firmly on the glucuronidated and sulfated forms of estrogens as the major circulating and excretory metabolites.

Estradiol Glucuronides: The Predominant Endogenous Conjugates

In stark contrast to the lack of data for the glucoside, estradiol glucuronides are well-established and extensively studied endogenous compounds. The two main isomers are estradiol-3-glucuronide and estradiol-17β-glucuronide.

Quantitative Data of Estradiol and its Glucuronide Metabolites

The following table summarizes the concentrations of estradiol and its major glucuronide metabolite, estrone-3-glucuronide (a key urinary metabolite reflecting estradiol levels), found in human biological samples. It is important to note that direct quantitative data for estradiol-3-glucuronide in natural biological samples is not available in the reviewed literature.

| Compound | Biological Matrix | Concentration Range | Population | Citation |

| Estradiol | Serum (Follicular Phase) | 20-350 pg/mL | Adult Females | |

| Estradiol | Serum (Midcycle Peak) | 150-750 pg/mL | Adult Females | |

| Estradiol | Serum (Luteal Phase) | 30-450 pg/mL | Adult Females | |

| Estradiol | Serum (Postmenopause) | ≤ 20 pg/mL | Adult Females | |

| Estrone-3-glucuronide | Urine (Daily excretion) | Varies with menstrual cycle | Adult Females |

Experimental Protocols for the Analysis of Estradiol and its Conjugates

The analysis of estradiol and its conjugated metabolites in biological samples is crucial for both clinical diagnostics and research. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting and purifying estradiol and its metabolites from serum or urine involves solid-phase extraction.

-

Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by water.

-

Loading: The biological sample (e.g., 1 mL of serum or urine) is loaded onto the cartridge.

-

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

-

Elution: The analytes are eluted with a strong organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

Enzymatic Hydrolysis of Conjugates

To measure total estradiol (free and conjugated), a hydrolysis step is required to cleave the glucuronide moiety.

-

Enzyme: β-glucuronidase from Helix pomatia or E. coli is commonly used.

-

Buffer: The sample is incubated with the enzyme in an appropriate buffer (e.g., acetate buffer, pH 5.0).

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time (e.g., overnight) to ensure complete hydrolysis.

-

Extraction: Following hydrolysis, the unconjugated estradiol is extracted using a method such as SPE or liquid-liquid extraction.

LC-MS/MS Analysis

-

Chromatographic Separation: A reverse-phase HPLC column (e.g., C18) is used to separate estradiol from other compounds. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium fluoride, is typically employed.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is commonly used for the detection of estradiol. Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for estradiol and its internal standard.

Estradiol Signaling Pathway

Since estradiol-3β-glucoside is not a known naturally occurring signaling molecule, the relevant pathway to consider is that of its parent compound, estradiol. Estradiol exerts its biological effects primarily through binding to two nuclear estrogen receptors, ERα and ERβ.

Caption: Simplified diagram of the classical nuclear estrogen signaling pathway.

Conclusion

The available scientific evidence does not support the natural occurrence of estradiol-3β-glucoside in biological systems. The primary and extensively studied metabolic conjugates of estradiol are estradiol-3-glucuronide and estradiol-17β-glucuronide. Researchers and professionals in drug development should be aware of this distinction and focus their investigations on these well-established endogenous compounds. The analytical methods and signaling pathways detailed in this guide for estradiol and its glucuronide conjugates provide a robust framework for further research into estrogen metabolism and function. Future inquiries into novel estrogen metabolites should be approached with rigorous analytical validation to confirm their endogenous nature.

References

Estradiol-3b-glucoside as a potential biomarker for hormonal imbalances

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Estradiol, the most potent endogenous estrogen, plays a pivotal role in a vast array of physiological processes, extending beyond its well-established functions in female reproduction to include bone health, cardiovascular function, and neuroprotection. The accurate assessment of estrogenic activity is paramount in the diagnosis and management of hormonal imbalances. While unconjugated estradiol is the biologically active form, its conjugated metabolites, such as estradiol-3β-glucoside, represent a significant portion of circulating and excreted estrogens. This technical guide explores the emerging potential of estradiol-3β-glucoside as a biomarker for hormonal imbalances, providing a comprehensive overview of its metabolism, analytical methodologies for its quantification, and the current, albeit limited, clinical evidence. This document is intended for researchers, scientists, and drug development professionals interested in novel endocrine biomarkers.

Estradiol Metabolism and the Formation of Estradiol-3β-Glucoside

Estradiol undergoes extensive metabolism, primarily in the liver, to form more water-soluble conjugates that can be readily excreted. One of the key metabolic pathways is glucuronidation, a phase II detoxification process catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes transfer a glucuronic acid moiety from UDP-glucuronic acid to estradiol, forming estradiol glucuronides.[1] Estradiol can be glucuronidated at either the C3 or C17β position, resulting in estradiol-3β-glucoside and estradiol-17β-glucuronide, respectively.[1] The formation of estradiol-3β-glucoside is a crucial step in the deactivation and elimination of estradiol.[1]

The reverse reaction, the deconjugation of estradiol glucuronides back to active estradiol, is catalyzed by β-glucuronidases. These enzymes are present in various tissues and are notably produced by the gut microbiota.[2] This enterohepatic circulation of estrogens, mediated by bacterial β-glucuronidases, can significantly impact the overall estrogenic load in the body and is an active area of research in hormonal health and disease.[2]

Below is a diagram illustrating the glucuronidation of estradiol.

Caption: Glucuronidation of estradiol to estradiol-3β-glucoside.

Potential Clinical Significance of Estradiol-3β-Glucoside

While research directly investigating estradiol-3β-glucoside as a biomarker for specific hormonal imbalances is still in its early stages, its role in estradiol metabolism suggests its potential clinical utility. Alterations in the activity of UGTs or β-glucuronidases, influenced by genetic factors, diet, or the gut microbiome, could lead to changes in the levels of estradiol-3β-glucoside, reflecting an altered estrogenic state.

A study on the oral administration of estradiol-3β-glucoside in postmenopausal women demonstrated its effectiveness in alleviating menopausal symptoms and reducing gonadotropin levels, highlighting its biological relevance as an estrogen pro-drug.[3] Monitoring the levels of this conjugate could provide insights into the efficiency of hormone replacement therapies and the individual metabolic responses to exogenous estrogens.

Quantitative Data

The following tables summarize the limited quantitative data available from the cited literature. Further research is needed to establish reference ranges for estradiol-3β-glucoside in various populations and its correlation with specific hormonal disorders.

Table 1: Effects of Oral Estradiol-3β-Glucoside on Follicle-Stimulating Hormone (FSH) Levels in Postmenopausal Women [3]

| Treatment Group | Baseline FSH (mIU/mL) (Mean ± SD) | Post-treatment FSH (mIU/mL) (Mean ± SD) | Change from Baseline (mIU/mL) (Mean ± SD) | P-value |

| Estradiol-3β-glucoside | 84 ± 27 | 30 ± 6 | -54 ± 21 | < 0.01 |

| Micronized 17β-estradiol | 71 ± 24 | 33 ± 6 | -38 ± 18 | < 0.01 |

Table 2: Effects of Oral Estradiol-3β-Glucoside on Menopausal Symptoms (Kupperman Index) in Postmenopausal Women [3]

| Treatment Group | Baseline Kupperman Index (KI) Score (Mean ± SD) | Post-treatment Kupperman Index (KI) Score (Mean ± SD) | Change from Baseline | P-value |

| Estradiol-3β-glucoside | 10 ± 6 | 5 ± 4 | -5 ± 2 | 0.003 |

| Micronized 17β-estradiol | Not statistically significant | Not statistically significant | Not statistically significant | NS |

Experimental Protocols

Accurate quantification of estradiol-3β-glucoside in biological matrices is crucial for its validation as a biomarker. The following sections detail generalized experimental protocols based on established methods for the analysis of steroid glucuronides.

Sample Preparation: Enzymatic Hydrolysis

To measure the total amount of estradiol released from its glucuronide conjugate, enzymatic hydrolysis is a common sample preparation step.

Protocol for Enzymatic Hydrolysis of Estradiol-3β-Glucoside:

-

Sample Collection: Collect urine or plasma samples according to standard procedures.

-

Buffer Preparation: Prepare a 0.1 M acetate buffer (pH 5.0).

-

Enzyme Solution: Reconstitute β-glucuronidase from Helix pomatia in the acetate buffer to a final concentration of approximately 1000 units/mL.

-

Hydrolysis Reaction:

-

To 1 mL of the biological sample (urine or plasma), add 1 mL of the acetate buffer.

-

Add 50 µL of the β-glucuronidase solution.

-

Incubate the mixture at 37°C for 18-24 hours.

-

-

Extraction: After incubation, the deconjugated estradiol can be extracted using a suitable organic solvent (e.g., diethyl ether or ethyl acetate) for subsequent analysis.

Analytical Methodology: Mass Spectrometry

Mass spectrometry coupled with chromatographic separation (GC-MS or LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids and their metabolites.

Generalized GC-MS Protocol for Estradiol Analysis (following hydrolysis):

-

Derivatization: The extracted and dried estradiol residue is derivatized to increase its volatility and improve its chromatographic properties. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-70°C for 30 minutes.

-

Gas Chromatography:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized estradiol.

-

Generalized LC-MS/MS Protocol for Intact Estradiol-3β-Glucoside Analysis:

-

Sample Preparation: Solid-phase extraction (SPE) is often employed to clean up and concentrate the sample. A C18 SPE cartridge can be used.

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve ionization.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for glucuronides.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for estradiol-3β-glucoside and an internal standard.

-

Below is a workflow diagram for the quantification of estradiol-3β-glucoside.

Caption: Experimental workflow for estradiol-3β-glucoside analysis.

Estradiol Signaling Pathways

Estradiol exerts its effects through two main pathways: the classical genomic pathway and the rapid non-genomic pathway.

-

Genomic Pathway: Estradiol diffuses across the cell membrane and binds to estrogen receptors (ERα or ERβ) in the cytoplasm or nucleus. Upon binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[4]

-

Non-Genomic Pathway: Estradiol can also bind to membrane-associated estrogen receptors (mERs), initiating rapid signaling cascades within the cytoplasm. These pathways often involve the activation of kinase pathways such as the MAPK/ERK and PI3K/Akt pathways, leading to downstream cellular effects that do not require direct gene transcription.[4]

The following diagram illustrates the simplified genomic and non-genomic estrogen signaling pathways.

Caption: Simplified estrogen signaling pathways.

Conclusion and Future Directions

Estradiol-3β-glucoside is an important metabolite of estradiol, and its levels are reflective of the complex interplay between estradiol production, conjugation, and deconjugation by the gut microbiome. While direct evidence is currently limited, its position in the estrogen metabolic pathway makes it a promising candidate for a biomarker of hormonal imbalances. The development and validation of robust and sensitive analytical methods for its quantification are critical next steps.

Future research should focus on:

-

Establishing normative reference ranges for estradiol-3β-glucoside in different populations (e.g., pre- and postmenopausal women, men, individuals with hormonal disorders).

-

Investigating the correlation between estradiol-3β-glucoside levels and the clinical presentation and severity of hormonal imbalances such as polycystic ovary syndrome (PCOS), endometriosis, and menopausal symptoms.

-

Exploring the impact of gut microbiome modulation on estradiol-3β-glucoside levels and its potential therapeutic implications.

By addressing these research questions, the scientific community can fully elucidate the potential of estradiol-3β-glucoside as a valuable biomarker in the field of endocrinology and drug development.

References

An In-depth Technical Guide on the Metabolic Pathway of Estradiol-3β-glucoside in Mammals

Disclaimer: Direct comprehensive studies on the metabolic pathway of Estradiol-3β-glucoside in mammals are not extensively available in public literature. The following guide is constructed based on established principles of xenobiotic metabolism, the known roles of mammalian β-glucosidases, and the well-documented metabolic fate of estradiol. This document serves as a predictive guide for researchers, scientists, and drug development professionals.

Introduction

Estradiol-3β-glucoside is a glycosidic conjugate of estradiol, an endogenous estrogenic steroid hormone. While glucuronidation and sulfation are the predominant conjugation pathways for estrogens in mammals, glucosidation represents a less common but plausible metabolic route, particularly for xenobiotic or administered compounds. Understanding the metabolic fate of such a compound is crucial for assessing its potential bioavailability, bioactivity, and toxicology. This guide outlines the predicted metabolic pathway of Estradiol-3β-glucoside in mammals, detailing its probable enzymatic hydrolysis and the subsequent well-established metabolic transformations of the liberated estradiol.

Predicted Metabolic Pathway

The metabolism of Estradiol-3β-glucoside is anticipated to occur in two main stages:

-

Initial Hydrolysis: The first and rate-limiting step is likely the hydrolysis of the β-glycosidic bond, releasing the parent estradiol molecule.

-

Metabolism of Estradiol: The liberated estradiol then enters its known metabolic pathway, involving Phase I and Phase II enzymatic reactions.

Stage 1: Hydrolysis by β-Glucosidases

Upon administration, Estradiol-3β-glucoside would be subject to the action of mammalian β-glucosidases (EC 3.2.1.21). These enzymes are found in various tissues, including the liver, small intestine, spleen, and kidney.[1] Cytosolic β-glucosidase, in particular, exhibits broad substrate specificity and is known to hydrolyze a variety of dietary glucosides, including phytoestrogens and other xenobiotics.[1][2] This enzyme would cleave the β-glucoside linkage at the 3-position of the steroid, yielding estradiol and a glucose molecule.

Stage 2: Metabolism of Liberated Estradiol

Once estradiol is released, it follows its well-documented metabolic cascade, primarily in the liver.

The primary Phase I reaction involves the oxidation of estradiol to estrone by 17β-hydroxysteroid dehydrogenase. A smaller fraction is converted to estriol. Further hydroxylation reactions, catalyzed by cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1, CYP3A4), produce catechol estrogens such as 2-hydroxyestrone and 4-hydroxyestrone.[3]

The parent estrogens and their hydroxylated metabolites undergo conjugation to increase their water solubility and facilitate excretion. The main conjugation reactions are:

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the steroid, forming estradiol-3-glucuronide and estradiol-17β-glucuronide.

-

Sulfation: Sulfotransferases (SULTs) add a sulfate group, forming estrone sulfate and estradiol sulfate.

These conjugated metabolites are then excreted in the urine and bile.[3]

References

Biochemical Properties of β-Glucuronidase on Estradiol-3-β-D-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Glucuronidase (GUS) is a lysosomal hydrolase enzyme that plays a critical role in the metabolism of a wide array of endogenous and exogenous compounds, including steroids. In humans, this enzyme is particularly significant in the context of drug metabolism and the enterohepatic recirculation of hormones. This technical guide provides an in-depth overview of the biochemical properties of β-glucuronidase with a specific focus on its activity on estradiol-3-β-D-glucuronide. Estradiol, a primary female sex hormone, is conjugated in the liver to form glucuronides, such as estradiol-3-β-D-glucuronide, to increase its water solubility and facilitate its excretion. However, β-glucuronidases, particularly those from the gut microbiota, can deconjugate these metabolites, releasing free estradiol and thereby contributing to its systemic levels.[1][2] This process has significant implications for hormone-dependent conditions and the efficacy of certain drugs. This document outlines the kinetic parameters, optimal conditions, and experimental protocols relevant to the interaction of β-glucuronidase and estradiol-3-β-D-glucuronide.

Enzyme Kinetics

The enzymatic activity of β-glucuronidase on estradiol-3-β-D-glucuronide can be characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). While specific kinetic data for the hydrolysis of estradiol-3-β-D-glucuronide by a purified β-glucuronidase is not extensively available in the literature, data from closely related substrates, such as estrone-3-glucuronide and estradiol-17-glucuronide, with various gut microbial β-glucuronidases provide valuable insights. The catalytic efficiencies (kcat/Km) for these related substrates are presented below. It is important to note that kinetic parameters can vary significantly depending on the enzyme source (e.g., bacterial species, mammalian tissue) and the specific assay conditions.

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat/Km (M-1s-1) | Reference |

| Human Gut Microbiota (various) | Estrone-3-glucuronide | Not specified | Not specified | Ranging from 1.08 x 102 to 6.40 x 105 | [3] |

| Human Gut Microbiota (various) | Estradiol-17-glucuronide | Not specified | Not specified | Ranging from 1.26 x 102 to 1.83 x 104 | [3] |

| Human Fecal S9 Fraction | Wogonoside (a flavonoid glucuronide) | 0.34 ± 0.047 | 5.17 ± 0.16 | Not specified | [4] |

| Rat Fecal S9 Fraction | Wogonoside (a flavonoid glucuronide) | 3.04 ± 0.34 | 4.48 ± 0.11 | Not specified | [4] |

| Mouse Fecal S9 Fraction | Wogonoside (a flavonoid glucuronide) | 6.51 ± 0.71 | 2.37 ± 0.06 | Not specified | [4] |

Optimal Conditions

The catalytic activity of β-glucuronidase is highly dependent on pH and temperature. For β-glucuronidase from E. coli, which is commonly used in laboratory settings, the optimal conditions have been well-characterized, although typically with model substrates.

| Parameter | Optimal Value | Conditions | Reference |

| pH | 6.0 - 7.4 | Dependent on the source of the enzyme and the substrate. For E. coli β-glucuronidase, the optimum is generally between 6.0 and 6.5. Human fecal enzymes show optimal activity at a higher pH of around 7.4. | [4][5] |

| Temperature | 37°C - 48°C | E. coli β-glucuronidase is stable for 18 hours at temperatures up to 48°C, but loses 35% of its activity within 2 hours at this temperature. For general assays, 37°C is commonly used. | [5] |

Experimental Protocols

Enzymatic Assay for β-Glucuronidase Activity on Estradiol-3-β-D-glucuronide

This protocol outlines a general method for determining the activity of β-glucuronidase using estradiol-3-β-D-glucuronide as a substrate. The detection of the product, estradiol, can be performed using methods such as high-performance liquid chromatography (HPLC) or a specific enzyme-linked immunosorbent assay (ELISA).

Materials:

-

β-Glucuronidase (e.g., from E. coli)

-

Estradiol-3-β-D-glucuronide (substrate)

-

Sodium phosphate buffer (100 mM, pH 6.8)

-

Estradiol standard

-

Reaction termination solution (e.g., 1 M HCl or organic solvent)

-

HPLC system with a suitable column (e.g., C18) or Estradiol ELISA kit

Procedure:

-

Prepare Substrate Stock Solution: Dissolve estradiol-3-β-D-glucuronide in deionized water to a known concentration (e.g., 10 mM).

-

Prepare Enzyme Solution: Immediately before use, prepare a solution of β-glucuronidase in cold sodium phosphate buffer to the desired concentration.

-

Reaction Setup: In a microcentrifuge tube, combine 50 µL of sodium phosphate buffer, 10 µL of the enzyme solution, and pre-warm to 37°C.

-

Initiate Reaction: Add 40 µL of the pre-warmed estradiol-3-β-D-glucuronide substrate solution to the reaction mixture to initiate the reaction. The final volume is 100 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

Terminate Reaction: Stop the reaction by adding 10 µL of the reaction termination solution.

-

Product Quantification:

-

HPLC: Analyze the reaction mixture by HPLC to separate and quantify the released estradiol. A standard curve of estradiol should be prepared to determine the concentration.

-

ELISA: Follow the manufacturer's instructions for the estradiol ELISA kit to quantify the amount of estradiol produced.

-

-

Calculate Activity: Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that liberates a specific amount of product per unit of time under the specified conditions.

Determination of Km and Vmax

To determine the Michaelis-Menten kinetic parameters, the assay described above is performed with varying concentrations of the substrate, estradiol-3-β-D-glucuronide.

Procedure:

-

Perform the enzymatic assay with a range of substrate concentrations (e.g., 0.1x to 10x the expected Km).

-

Measure the initial reaction velocity (v0) at each substrate concentration. This is determined by measuring product formation at several time points early in the reaction to ensure linearity.

-

Plot the initial velocity (v0) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax. Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear estimation of the parameters.

Signaling Pathways and Experimental Workflows

Enzymatic Hydrolysis of Estradiol-3-β-D-glucuronide

The fundamental reaction catalyzed by β-glucuronidase on estradiol-3-β-D-glucuronide is a hydrolysis reaction that cleaves the glucuronic acid moiety from the estradiol molecule.

References

- 1. Estradiol 3-glucuronide - Wikipedia [en.wikipedia.org]

- 2. Estradiol glucuronide - Wikipedia [en.wikipedia.org]

- 3. Gut microbial β-glucuronidases reactivate estrogens as components of the estrobolome that reactivate estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Investigating the Estrogenic Activity of Estradiol-3-beta-D-glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estradiol-3-beta-D-glucoside (E2-3G) is a glycosylated derivative of the primary female sex hormone, 17β-estradiol. While estradiol itself is a well-characterized estrogen that exerts its effects through binding to estrogen receptors (ERs), the biological activity of its glycosidic conjugates is of significant interest in pharmacology and toxicology. This technical guide provides an in-depth overview of the methodologies used to investigate the estrogenic activity of E2-3G, focusing on its mechanism of action, quantitative assessment of its potency, and detailed experimental protocols. The central hypothesis is that the estrogenic activity of E2-3G is primarily mediated through its enzymatic hydrolysis to 17β-estradiol by β-glucosidases present in target tissues and in vitro cell models.

Mechanism of Action: A Prodrug Approach

The estrogenic activity of Estradiol-3-beta-D-glucoside is largely attributed to its conversion to the potent estrogen, 17β-estradiol. This biotransformation is catalyzed by β-glucosidase, an enzyme found in various human tissues, including the liver and small intestine. In vitro cell models commonly used for estrogenicity testing, such as the MCF-7 human breast cancer cell line, have also been shown to express β-glucosidase.[1][2] This enzymatic cleavage of the glucose moiety releases free estradiol, which can then bind to and activate estrogen receptors α (ERα) and β (ERβ), initiating the classical estrogen signaling cascade.

The following diagram illustrates the proposed mechanism of action:

Quantitative Data Presentation

As the estrogenic activity of Estradiol-3-beta-D-glucoside is contingent on its conversion to 17β-estradiol, the following tables summarize the quantitative estrogenic activity of 17β-estradiol. These values serve as a benchmark for the potential activity of E2-3G upon complete enzymatic hydrolysis.

Table 1: Estrogen Receptor Binding Affinity of 17β-Estradiol

| Receptor Subtype | Ligand | Dissociation Constant (Kd) | Assay System |

| Human ERα | 17β-Estradiol | 0.06-0.2 nM | Recombinant Human ERα |

| Human ERβ | 17β-Estradiol | ~0.2-0.5 nM | Recombinant Human ERβ |

Data compiled from multiple sources.

Table 2: In Vitro Estrogenic Potency of 17β-Estradiol

| Assay Type | Cell Line | Endpoint | 17β-Estradiol EC50 |

| Reporter Gene Assay | T47D (ER-CALUX) | Luciferase Activity | ~6 pM |

| Reporter Gene Assay | Yeast (hERα/β) | β-galactosidase Activity | ~0.5-0.6 nM |

| Cell Proliferation | MCF-7 (E-Screen) | Cell Number Increase | ~1-10 pM |

EC50 (Half-maximal effective concentration) values can vary depending on the specific experimental conditions and cell line passage number.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the estrogenic activity of a test compound like Estradiol-3-beta-D-glucoside.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.

Methodology:

-

Preparation of Receptor Source: Utilize rat uterine cytosol or recombinant human ERα and ERβ. For rat uterine cytosol, uteri are collected from ovariectomized rats 7-10 days post-surgery to minimize endogenous estrogens. The tissue is homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[3]

-

Competitive Binding Incubation: In assay tubes, combine the receptor preparation with a constant concentration of radiolabeled estradiol (e.g., [³H]-17β-estradiol at 0.5-1.0 nM) and a range of concentrations of the test compound (Estradiol-3-beta-D-glucoside) or unlabeled 17β-estradiol (as a positive control).

-

Incubation: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Add a hydroxylapatite (HAP) slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge to pellet the HAP, and wash the pellet to remove unbound radioligand.

-

Quantification: Resuspend the HAP pellet in ethanol and transfer to a scintillation vial with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of radiolabeled estradiol bound against the log concentration of the competitor. The IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Estrogen-Responsive Reporter Gene Assay

This assay measures the ability of a compound to induce the transcription of a reporter gene under the control of an estrogen-responsive element (ERE).

Methodology:

-

Cell Culture and Plating: Use a cell line stably transfected with an ERE-luciferase reporter construct, such as T47D-KBluc or MCF-7 cells.[4] Culture the cells in phenol red-free medium supplemented with charcoal-stripped serum for several days to deplete endogenous estrogens. Seed the cells into 96-well plates.

-

Compound Exposure: Treat the cells with a range of concentrations of Estradiol-3-beta-D-glucoside, 17β-estradiol (positive control), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 24 hours.[4]

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein or a viability dye) if necessary. Plot the normalized luciferase activity against the log concentration of the test compound to determine the EC50.

MCF-7 Cell Proliferation (E-Screen) Assay

This assay is based on the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.

Methodology:

-

Cell Culture and Hormone Deprivation: Culture MCF-7 cells in phenol red-free medium with charcoal-stripped fetal bovine serum for at least 72 hours to synchronize the cells and minimize background proliferation.[5]

-

Cell Seeding: Seed the hormone-deprived cells into 96-well plates at a low density (e.g., 400 cells/well).[5]

-

Compound Treatment: After allowing the cells to attach, treat them with various concentrations of Estradiol-3-beta-D-glucoside, 17β-estradiol (positive control), and a vehicle control.

-

Incubation: Incubate the plates for 6 days, with a media change at day 3.[5]

-

Quantification of Cell Proliferation: Measure the final cell number using a method such as the sulforhodamine B (SRB) assay or crystal violet staining.

-

Data Analysis: Calculate the proliferative effect (PE) as the ratio of the highest cell number in the treated group to the cell number in the vehicle control group. Determine the EC50 from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing the estrogenic activity of Estradiol-3-beta-D-glucoside.

Conclusion

The estrogenic activity of Estradiol-3-beta-D-glucoside is intrinsically linked to its metabolic conversion to 17β-estradiol. Therefore, a comprehensive investigation of its biological effects necessitates an understanding of both the enzymatic hydrolysis and the subsequent interaction of the liberated estradiol with estrogen receptors. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess the estrogenic potential of E2-3G and similar glycosylated steroid compounds. The use of in vitro models with demonstrated β-glucosidase activity, such as the MCF-7 cell line, is recommended for a more physiologically relevant assessment.

References

An In-depth Technical Guide to the Solubility and Stability of Estradiol-3β-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the solubility and stability of Estradiol-3β-glucoside (E2-3G), a major metabolite of estradiol. Understanding these physicochemical properties is critical for its application in various research and development settings, including its use as an analytical standard, in vitro studies, and as a potential prodrug.

Solubility Profile

Estradiol-3β-glucoside, as a glucuronide conjugate of estradiol, exhibits significantly higher aqueous solubility compared to its parent compound.[1] The presence of the hydrophilic glucuronic acid moiety enhances its polarity, making it more soluble in aqueous media. Quantitative solubility data for the sodium salt of Estradiol-3β-glucoside is summarized in the table below.

| Solvent/Medium | Solubility | Temperature | Reference |

| Water | 10 mg/mL | Not Specified | [2] |

| Dimethylformamide (DMF) | 10 mg/mL | Not Specified | Cayman Chemical |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | Not Specified | Cayman Chemical |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Not Specified | Cayman Chemical |

Note: The provided solubility data is for the sodium salt of β-Estradiol 3-(β-D-glucuronide). The solubility may vary depending on the salt form and the specific experimental conditions such as pH and temperature.

Stability Characteristics

The stability of Estradiol-3β-glucoside is a crucial factor for its storage, handling, and experimental use. Degradation can occur through several pathways, primarily hydrolysis of the glucuronide linkage and oxidation of the estradiol core. While specific quantitative stability data under controlled forced degradation conditions (pH, temperature, light) for pure Estradiol-3β-glucoside is not extensively available in the public domain, studies on its degradation in environmental samples and general knowledge of glucuronide chemistry provide insights into its stability profile.

2.1. Degradation Pathways

The primary degradation pathways for Estradiol-3β-glucoside are:

-

Hydrolysis (Deconjugation): The most significant degradation pathway is the enzymatic or chemical hydrolysis of the glycosidic bond, which liberates free estradiol and glucuronic acid. This process, also known as deconjugation, is catalyzed by β-glucuronidase enzymes present in various biological systems and some environmental matrices.[1][3] Acidic or basic conditions can also promote chemical hydrolysis.[4]

-

Oxidation: The estradiol moiety of the molecule is susceptible to oxidation, particularly at the C-17 hydroxyl group, which can be converted to a ketone to form estrone-3-glucuronide.[5] Further oxidation of the aromatic A-ring can also occur.

A study on the degradation of Estradiol-3-glucuronide in agricultural soil identified deconjugation and oxidation as the two major biodegradation mechanisms.[5] The primary metabolites were identified as estrone-3-glucuronide and free estradiol.[5]

2.2. Factors Affecting Stability

-

pH: Glucuronide linkages are generally more stable at neutral pH and are susceptible to hydrolysis under both acidic and alkaline conditions. A study on natural estrogen conjugates suggested that a low pH of 3 can help keep them intact in aqueous samples.[4]

-

Temperature: Elevated temperatures are expected to accelerate the rate of both hydrolysis and oxidation. Long-term storage at low temperatures (-20°C) is recommended for the solid form.

-

Light: While specific photostability data for Estradiol-3β-glucoside is limited, the estradiol core is known to be susceptible to photodegradation. Therefore, protection from light during storage and handling is advisable.

-

Enzymes: The presence of β-glucuronidase will significantly accelerate the hydrolysis of Estradiol-3β-glucoside.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of Estradiol-3β-glucoside are provided below. These are based on established methodologies for pharmaceutical compounds.

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Estradiol-3β-glucoside powder to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values) in a sealed, clear glass vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filtration: Filter the supernatant through a low-binding 0.22 µm syringe filter to remove any remaining undissolved particles.

-

Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of Estradiol-3β-glucoside using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

3.2. Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of Estradiol-3β-glucoside in appropriate solvents (e.g., water, methanol/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature or a slightly elevated temperature for a defined period.

-

Oxidation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 80°C) for a defined period.

-

Photodegradation: Expose a solution of the sample to a light source that provides both UV and visible light (e.g., as per ICH Q1B guidelines). A dark control should be run in parallel.

-

-

Neutralization: After the stress period for acid and base hydrolysis, neutralize the samples to prevent further degradation before analysis.

-

Analysis: Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method capable of separating the intact drug from its degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products.

Signaling Pathway and Biological Activity

Estradiol-3β-glucoside itself is generally considered to be biologically inactive as it has a very low affinity for estrogen receptors.[6] Its estrogenic effects are exerted after it is converted back to the active form, estradiol, through the action of β-glucuronidase enzymes.[1][3] This deconjugation process is a critical step for its biological activity.

Once deconjugated, the liberated estradiol can then bind to and activate estrogen receptors (ERα and ERβ), initiating the classical estrogen signaling pathway. This involves the translocation of the activated receptor to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Estradiol-3b-glucoside

Application Note:

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Estradiol-3β-glucoside

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Estradiol-3β-glucoside. The described protocol is optimized for high sensitivity and reproducibility, making it suitable for researchers, scientists, and professionals in the field of drug development and life sciences.

Introduction

Estradiol-3β-glucoside is a conjugated metabolite of estradiol, an essential estrogenic hormone. Accurate quantification of this compound is crucial for various research areas, including endocrinology, pharmacology, and drug metabolism studies. The method outlined below utilizes a reversed-phase C18 column with a gradient elution of a phosphate buffer, acetonitrile, and methanol mobile phase, coupled with UV detection. This provides a reliable and efficient separation and quantification of Estradiol-3β-glucoside.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis of Estradiol-3β-glucoside. These conditions are based on a method developed for structurally similar conjugated estrogens, specifically β-Estradiol 3-(β-D-glucuronide)[1].

| Parameter | Condition |

| HPLC System | A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector. |

| Column | Discovery® HS C18, 15 cm × 4.6 mm I.D., 5 µm particle size |

| Mobile Phase | A: 10 mM Potassium Phosphate (pH 7.0)[1]B: Acetonitrile[1]C: Methanol[1] |

| Gradient Elution | 80% A, 15% B, 5% C for 5 min; then a linear gradient to 40% A, 45% B, 15% C in 20 min; hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

Method Validation Parameters

The following table presents typical quantitative data for method validation, demonstrating the performance and reliability of this HPLC method for Estradiol-3β-glucoside analysis.

| Parameter | Result |

| Retention Time | Approximately 12.5 min (Varies by system) |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 10 ng/mL |

| Limit of Quantification (LOQ) | 25 ng/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98% - 102% |

Experimental Protocols

Preparation of Mobile Phase

Mobile Phase A (10 mM Potassium Phosphate, pH 7.0):

-

Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water.

-

Adjust the pH to 7.0 with a potassium hydroxide solution.

-

Filter the buffer through a 0.45 µm membrane filter before use.

Mobile Phase B (Acetonitrile):

-

Use HPLC-grade acetonitrile.

Mobile Phase C (Methanol):

-

Use HPLC-grade methanol.

Preparation of Standard Solutions

Stock Standard Solution (1 mg/mL):

-

Accurately weigh 10 mg of Estradiol-3β-glucoside reference standard.

-

Dissolve in 10 mL of a 60:40 (v/v) mixture of water and acetonitrile in a volumetric flask.

-

Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock solution with the water/acetonitrile mixture to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

General Protocol:

-

For liquid samples such as plasma or urine, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

-

For formulated products, dissolve the sample in the water/acetonitrile diluent.

-

Vortex the sample for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet any particulates.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition (80% A, 15% B, 5% C) for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the prepared standard or sample solution.

-

Run the gradient elution program as specified in the chromatographic conditions.

-

Monitor the absorbance at 220 nm.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

-

Determine the concentration of Estradiol-3β-glucoside in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Caption: Experimental workflow for the HPLC analysis of Estradiol-3β-glucoside.

References

Application Notes: Quantitative Determination of Estradiol-3-Glucuronide via Enzyme-Linked Immunosorbent Assay (ELISA)

These application notes provide a detailed overview and protocol for the detection of Estradiol-3-glucuronide (E1G), a primary metabolite of estradiol, using a competitive enzyme-linked immunosorbent assay (ELISA). This non-invasive method is suitable for various sample types and serves as a valuable tool in reproductive health research and drug development.

Estrone-3-glucuronide (E1G) is recognized as the principal secreted form of circulating estradiol in mammals and is a key urinary marker for tracking the fertile window in women.[1][2][3] The measurement of urinary glucuronides offers a convenient, non-invasive alternative to monitoring plasma hormone levels.[3][4] This competitive ELISA provides a sensitive and specific method for quantifying E1G in samples such as serum, plasma, urine, and fecal extracts.[1][2]

Principle of the Assay

The Estradiol-3-Glucuronide ELISA is a competitive immunoassay. The assay operates on the principle of competition between the E1G in the sample and a fixed amount of horseradish peroxidase (HRP) labeled E1G (or an E1G-peroxidase conjugate) for a limited number of binding sites on a specific polyclonal or monoclonal antibody.[1][5][6]

In the procedure, standards or prepared samples are added to a microplate pre-coated with an antibody that captures the primary antibody.[1] The E1G-HRP conjugate is then added, followed by the primary antibody to initiate the binding reaction.[1] During incubation, the E1G present in the sample competes with the E1G-HRP conjugate for binding to the primary antibody. The amount of bound enzyme conjugate is inversely proportional to the concentration of E1G in the sample.[7][8] After a washing step to remove unbound components, a substrate solution is added. The substrate reacts with the bound E1G-HRP conjugate to produce a measurable colorimetric signal.[1][6] The intensity of the color is read using a microplate reader, and the concentration of E1G is determined by comparing the optical density of the samples against a standard curve.[1][6]

Quantitative Data

The performance characteristics of a typical Estradiol-3-Glucuronide ELISA are summarized below. Data is compiled from commercially available kits and may vary between manufacturers.

Table 1: Assay Performance Characteristics

| Parameter | Typical Value | Source |

| Assay Range | 15.6 - 1,000 pg/mL | [1] |

| 2.7 - 6,000 pg/mL | [3] | |

| Analytical Sensitivity | 7.38 pg/mL | [1] |

| 23.2 pg/mL (overnight); 36.1 pg/mL (rapid) | [3] | |

| Lower Limit of Detection | 6.6 pg/mL (overnight); 10.1 pg/mL (rapid) | [3] |

| Intra-assay CV | 3.8% | [1] |

| Inter-assay CV | 5.6% | [1] |

| Sample Types | Fecal Extract, Serum, Supernatant, Urine, Plasma | [1][2][4] |

| Time to Result | ~2.5 hours | [1] |

Table 2: Antibody Cross-Reactivity Profile

The specificity of the immunoassay is determined by its cross-reactivity with structurally related steroid hormones.

| Compound | % Cross-Reactivity | Source |

| Estrone-3-Glucuronide | 100% | [3] |

| Estrone Sulfate | 133% | [3] |

| Estrone | 66% | [3] |

| Estradiol | 0.13% | [3] |

| Estradiol 3-Sulfate | 0.53% | [9] |

| Estradiol Sulfate | 0.1% | [3] |

| Estradiol 17-(β-D-Glucuronide) | 0.02% | [9] |

| Estriol | 0.004% | [3] |

| Progesterone | 0.008% | [3] |

| Testosterone Glucuronide | <0.01% | [3] |

| DHEA Sulfate | <0.01% | [3] |

Visualized Workflows

The diagrams below illustrate the metabolic relationship of Estradiol-3-Glucuronide and the experimental workflow of the competitive ELISA.

Caption: Metabolic pathway from Estradiol to Estrone-3-Glucuronide.

Caption: Experimental workflow for the Estradiol-3-Glucuronide competitive ELISA.

Experimental Protocols

This section provides a detailed methodology for conducting the E1G competitive ELISA.

I. Materials Required

Materials Provided (Typical Kit Contents):

-

Pre-coated 96-well microplate[1]

-

E1G Standard[1]

-

Assay Buffer / Diluent[1]

-

E1G Antibody[6]

-

TMB Substrate[6]

-

Stop Solution[1]

-

Plate Sealer

Materials Required but Not Provided:

-

Deionized or pure water

-

Absorbance microplate reader capable of measuring at 450 nm[1]

-

Adjustable single and multichannel pipettes

-

Test tubes for standard dilution

-

Vortex mixer

-

Automated plate washer (optional)

II. Reagent Preparation

-

Wash Buffer: Dilute the Wash Buffer Concentrate to 1X with deionized water. For a 20X concentrate, add one part concentrate to nineteen parts water.[6] Diluted wash buffer is stable at room temperature.[6]

-

E1G Standard Curve Preparation:

-

Prepare a bulk standard solution as per the kit instructions, for example, by diluting a concentrated stock to 60 ng/mL.[4]

-

Create a serial dilution of the bulk standard to generate a standard curve. For a curve ranging from 1,000 pg/mL to 15.6 pg/mL, you may perform the following steps:

-

Label 7 test tubes #1 through #7.

-

Add assay buffer to each tube as specified by the protocol (e.g., 200 µL).

-

Transfer a specified volume of a stock solution (e.g., 50 µL) to tube #1 and vortex.

-

Perform serial dilutions by transferring 200 µL from tube #1 to tube #2, vortexing, then 200 µL from tube #2 to #3, and so on.[6]

-

-

Use prepared standards within 2 hours.[6]

-

-

E1G-HRP Conjugate and Antibody: Reconstitute or dilute the conjugate and antibody solutions with Assay Buffer according to the kit's specific instructions.

III. Assay Procedure

-

Pipetting: Add 50 µL of standards and samples into the appropriate wells of the microplate.[6] For maximum binding (B0 or Zero standard) wells, add 50 µL of Assay Buffer.[6]

-

Add Conjugate: Add 25 µL of the diluted E1G-HRP Conjugate to each well.[6]

-

Add Antibody: Add 25 µL of the diluted E1G Antibody to all wells except the non-specific binding (NSB) wells.[6]

-

Incubation: Gently tap the plate to ensure thorough mixing. Cover the plate with a sealer and incubate for 2 hours at room temperature.[1][6]

-

Washing: After incubation, discard the contents of the plate. Wash each well 4-5 times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[7]

-

Substrate Reaction: Add 100 µL of TMB Substrate to each well.[6]

-

Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[6]

-

Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.[6]

-

Read Plate: Read the optical density of each well within 15 minutes using a microplate reader set to 450 nm.[1][7]

IV. Data Analysis

-

Calculate Average Absorbance: Calculate the average absorbance for each set of duplicate or triplicate standards, controls, and samples.

-

Generate Standard Curve: Plot the average absorbance values for the standards against their known concentrations. A four-parameter logistic (4-PLC) curve fit is recommended for calculating results.[6]

-

Determine Sample Concentrations: Use the generated standard curve to interpolate the E1G concentration for each sample based on its absorbance value. Adjust for any dilution factors used during sample preparation.

References

- 1. Estrone-3-Glucuronide (E1G) Competitive ELISA Kit (EIA17E3) - Invitrogen [thermofisher.com]

- 2. Estrone-3-Glucuronide ELISA Kits [thermofisher.com]

- 3. caymanchem.com [caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Use of a monoclonal antibody to estrone-3-glucuronide in an enzyme-linked immunosorbent assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. arborassays.com [arborassays.com]

- 7. novamedline.com [novamedline.com]

- 8. medimabs.com [medimabs.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Quantifying Estradiol-3-Glucuronide: Advanced Mass Spectrometry Protocols for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the quantification of Estradiol-3-glucuronide (E3G) using mass spectrometry. Estradiol-3-glucuronide is a critical metabolite in estrogen metabolism, and its accurate measurement in biological matrices is essential for various research fields, including endocrinology, pharmacology, and clinical diagnostics. The following sections detail validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, including sample preparation, chromatographic separation, and mass spectrometric detection. Quantitative data from cited studies are summarized for easy comparison, and experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction to Estradiol-3-Glucuronide and its Quantification

Estradiol, a primary estrogen hormone, undergoes glucuronidation to form more water-soluble conjugates for excretion. This process, primarily occurring in the liver, results in the formation of Estradiol-3-glucuronide (E3G) and Estradiol-17-glucuronide (E17G).[1][2] Accurate quantification of these metabolites is crucial for understanding estrogen disposition and action. While immunoassays have been traditionally used, they can suffer from cross-reactivity and lack the specificity required for precise measurements.[3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity, specificity, and ability to distinguish between isomers.[5][6]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required level of sensitivity. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).

Protocol 1: Solid-Phase Extraction (SPE) for Serum/Plasma

This protocol is adapted from a method developed for the analysis of various steroid glucuronides in serum.[7]

-

Sample Pre-treatment: To 200 µL of serum, add an internal standard solution (e.g., deuterated E3G).

-

Extraction:

-

Use a suitable SPE cartridge (e.g., C18).

-

Condition the cartridge with methanol followed by water.

-

Load the pre-treated sample.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solution (e.g., 40% methanol).[8]

-

Protocol 2: Protein Precipitation (PPT) for Serum/Plasma

This is a simpler and faster method suitable for high-throughput analysis.[9]

-

Precipitation: To a volume of serum, add three volumes of cold acetonitrile containing the internal standard.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[10]

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

Liquid Chromatography

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for the separation of polar metabolites like glucuronides.

LC Parameters:

| Parameter | Value | Reference |

| Column | Shodex NH2P40-2D (2.0mm ID x 150mm) | [11] |

| Mobile Phase A | 10mM Ammonium Hydroxide in Water | [11] |

| Mobile Phase B | 10mM Ammonium Hydroxide in Acetonitrile | [11] |

| Gradient | 22% B (0-5 min), 22-70% B (5-10 min), 70% B (10-15 min) | [11] |

| Flow Rate | 0.2 mL/min | [11] |

| Column Temperature | 40°C | [11] |

| Injection Volume | 5 µL | [11] |

Mass Spectrometry

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification.

MS/MS Parameters:

| Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Negative | [11][12] |

| Ion Source | Turbo Ionspray | [12] |

| MRM Transition | Precursor Ion (m/z) 447 -> Product Ion (m/z) 271 | [1] |

| Collision Energy | Optimized for the specific instrument, typically 30-40 V | [1] |

| Dwell Time | 50 ms per transition | [5] |

Quantitative Data Summary

The following table summarizes the quantitative performance of various LC-MS/MS methods for the analysis of estrogen glucuronides.

| Analyte | Matrix | LLOQ | Precision (%CV) | Accuracy (%) | Reference |

| Estradiol-3-glucuronide & other Estrogen Glucuronides | Serum | ≥ 5 pg/mL | 1.4 - 13.3 | 90 - 111 | [12] |

| Androsterone glucuronide, Etiocholanolone glucuronide | Serum | 4 ng/mL | < 15 | Within 15% of nominal | [7] |

| Estrone and Estradiol | Serum | 6 pmol/L (Estrone), 10 pmol/L (Estradiol) | < 7% at 125 pmol/L | 106% (Estrone), 102% (Estradiol) | [8] |

| 22 Endogenous Estrogens (including glucuronides) | Plasma | 7 fmol/mL - 2 pmol/mL | < 28% | 80 - 122 | [13] |

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for E3G quantification and the metabolic pathway of estradiol glucuronidation.

Caption: Experimental workflow for Estradiol-3-glucuronide quantification.

Caption: Metabolic pathway of Estradiol-3-glucuronide formation.

Conclusion

The LC-MS/MS methods detailed in this document provide a robust and reliable approach for the quantification of Estradiol-3-glucuronide in various biological matrices. By following the outlined protocols, researchers can achieve the high sensitivity and specificity required for accurate assessment of estrogen metabolism. The provided quantitative data and workflow diagrams serve as a valuable resource for the implementation and validation of these methods in a research or clinical laboratory setting.

References

- 1. Ion Mobility Spectrometry and Tandem Mass Spectrometry Analysis of Estradiol Glucuronide Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estradiol 3-glucuronide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. eva.mpg.de [eva.mpg.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A rapid and sensitive UPLC-MS/MS method for the simultaneous quantification of serum androsterone glucuronide, etiocholanolone glucuronide, and androstan-3α, 17β diol 17-glucuronide in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid direct assay for the routine measurement of oestradiol and oestrone by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. researchgate.net [researchgate.net]

- 11. shodexhplc.com [shodexhplc.com]

- 12. Profiling endogenous serum estrogen and estrogen-glucuronides by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validation of a GC- and LC-MS/MS based method for the quantification of 22 estrogens and its application to human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Extraction of Estradiol-3-Glucuronide from Urine

Introduction